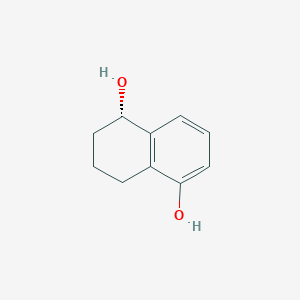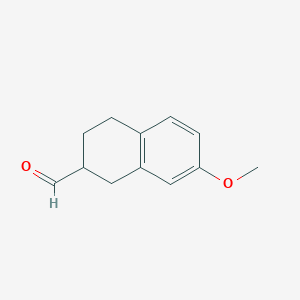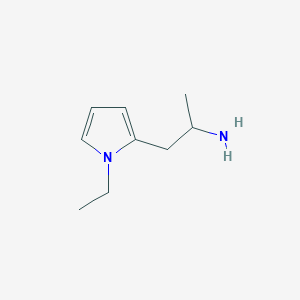
4-tert-Butyl-2-(iodomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-(iodomethyl)oxolane is a halogenated heterocyclic compound with the molecular formula C₉H₁₇IO It is characterized by the presence of an oxolane ring substituted with a tert-butyl group and an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(iodomethyl)oxolane typically involves the iodination of a precursor compound. One common method is the reaction of 4-tert-butyl-2-(hydroxymethyl)oxolane with iodine and a suitable oxidizing agent, such as triphenylphosphine, under mild conditions. The reaction proceeds via the formation of an intermediate iodohydrin, which subsequently undergoes cyclization to form the desired oxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(iodomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane or other oxidized products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of oxirane or other oxidized products.
Reduction Reactions: Formation of the corresponding methyl derivative.
Scientific Research Applications
4-tert-Butyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(iodomethyl)oxolane depends on its specific application and the target molecule
Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Interactions: The oxolane ring can participate in electrophilic interactions with electron-rich sites.
Hydrophobic Interactions: The tert-butyl group can engage in hydrophobic interactions with nonpolar regions of target molecules.
Comparison with Similar Compounds
4-tert-Butyl-2-(iodomethyl)oxolane can be compared with other halogenated heterocycles, such as:
4-tert-Butyl-2-(bromomethyl)oxolane: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.
4-tert-Butyl-2-(chloromethyl)oxolane: Contains a chlorine atom instead of iodine. It may have different physical and chemical properties.
4-tert-Butyl-2-(fluoromethyl)oxolane: Contains a fluorine atom instead of iodine. It may have different biological activity and stability.
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-tert-butyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C9H17IO/c1-9(2,3)7-4-8(5-10)11-6-7/h7-8H,4-6H2,1-3H3 |
InChI Key |
GVVJAZCSZQKDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(OC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


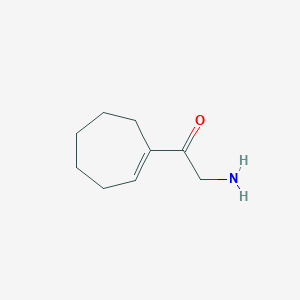
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
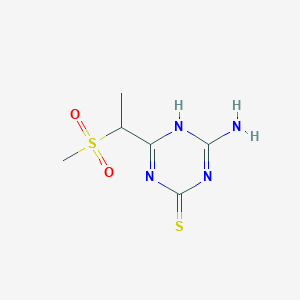
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)

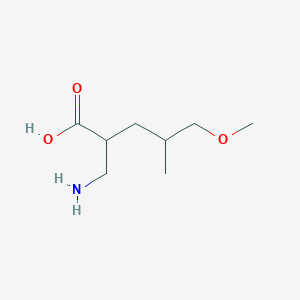

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)

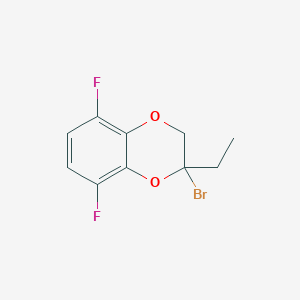
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
